Ssioriside
Description
Contextualization within Natural Product Chemistry Research
Natural product chemistry is a field dedicated to the isolation, identification, structure elucidation, and study of biologically active compounds produced by living organisms, particularly plants, microorganisms, and marine organisms. Research in this area is crucial for discovering novel chemical entities with diverse structures and potential applications. Plant-derived compounds, such as polyphenols, alkaloids, terpenes, and glycosides, represent a significant focus of natural product research. The investigation of these compounds contributes to understanding plant biochemistry, exploring biodiversity, and providing lead structures for various scientific pursuits. The study of compounds like Ssioriside fits squarely within this context, involving the systematic extraction, purification, and characterization of secondary metabolites from botanical sources.
Overview of Lignan (B3055560) Glycosides in Phytochemical Studies
Lignan glycosides constitute a significant class of natural products widely distributed in the plant kingdom. Structurally, lignans (B1203133) are formed by the oxidative coupling of two phenylpropane units (C6-C3). nih.govrsc.org Lignan glycosides are derivatives where a sugar molecule, such as glucose, xylose, or rhamnose, is attached to the lignan aglycone through a glycosidic bond. foodb.cahmdb.ca This glycosylation affects their solubility, bioavailability, and biological interactions. nih.gov
Phytochemical studies involving lignan glycosides typically employ a range of chromatographic techniques for their isolation from complex plant extracts, including column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) and high-performance liquid chromatography (HPLC). chemfaces.comnih.govacs.org Structural elucidation relies heavily on spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D), Mass Spectrometry (MS), and Circular Dichroism (CD) spectroscopy. nih.govacs.org These techniques allow researchers to determine the precise arrangement of atoms, the type and position of glycosidic linkages, and the stereochemistry of the molecule. The widespread occurrence and structural diversity of lignan glycosides make them a continuous subject of interest in phytochemical investigations aimed at cataloging plant metabolites and exploring their properties.
Ssioriside, specifically, is identified as a lignan xyloside, indicating that its carbohydrate component is xylose. medchemexpress.commedchemexpress.com It has been isolated from various plant sources, highlighting its natural occurrence across different species. Early research on Ssioriside involved its isolation and structural identification using spectral data. chemfaces.com
Detailed research findings related to Ssioriside include its isolation from the barks of Prunus ssiori and Prunus padus. medchemexpress.commedchemexpress.com It has also been reported in the herbs of Prunus ssiori. chemfaces.comnaver.com Further phytochemical studies have identified Ssioriside in other plant species, such as Rhododendron mucronulatum and Machilus robusta. chemfaces.com More recently, Ssioriside has been detected in Vaccinium uliginosum and Vaccinium myrtillus (bilberry) stems and leaves. mdpi.com
Research has also explored certain properties of Ssioriside. Studies have indicated that Ssioriside shows moderate antioxidant activity when assessed using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical assay. chemfaces.comnaver.com Additionally, Ssioriside has been evaluated for its inhibitory effects on certain enzymes, showing moderate inhibition of the α-glucosidase enzyme in one study. uri.edu
The basic chemical properties of Ssioriside are summarized in the table below:
| Property | Value | Source |
| CAS Number | 126882-53-9 | chemfaces.comnih.govnih.gov |
| Molecular Formula | C27H38O12 | nih.govnih.govvulcanchem.com |
| Molecular Weight | 554.6 g/mol (or 554.58) | medchemexpress.comnih.govvulcanchem.com |
| PubChem CID | 14521028 | nih.govnih.govuni.lu |
| Classification | Lignan Glycoside (xyloside) | foodb.cahmdb.camedchemexpress.com |
Ssioriside has been isolated from the following natural sources:
| Plant Species | Source Part(s) | Reference |
| Prunus ssiori | Barks, Herbs | chemfaces.commedchemexpress.comnaver.com |
| Prunus padus | Barks | medchemexpress.commedchemexpress.com |
| Rhododendron mucronulatum | Stem | chemfaces.com |
| Machilus robusta | Ethanol extract | chemfaces.com |
| Vaccinium uliginosum | Stems and leaves | mdpi.com |
| Vaccinium myrtillus | Stems and leaves | mdpi.com |
Research findings regarding Ssioriside's properties include:
| Property Studied | Assay/Method | Finding | Reference |
| Antioxidant activity | DPPH radical assay | Moderate activity | chemfaces.comnaver.com |
| α-glucosidase inhibition | In vitro enzyme inhibition assay | Moderate inhibition | uri.edu |
These studies contribute to the broader understanding of natural products and the potential range of properties exhibited by lignan glycosides.
Structure
3D Structure
Properties
CAS No. |
126882-53-9 |
|---|---|
Molecular Formula |
C27H38O12 |
Molecular Weight |
554.6 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[(2S,3S)-4-hydroxy-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C27H38O12/c1-34-19-7-14(8-20(35-2)24(19)31)5-16(11-28)17(12-38-27-26(33)23(30)18(29)13-39-27)6-15-9-21(36-3)25(32)22(10-15)37-4/h7-10,16-18,23,26-33H,5-6,11-13H2,1-4H3/t16-,17-,18-,23+,26-,27-/m1/s1 |
InChI Key |
UTPBCUCEDIRSFI-KHLXKNNCSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C[C@H](CO)[C@H](CC2=CC(=C(C(=C2)OC)O)OC)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC(CO)C(CC2=CC(=C(C(=C2)OC)O)OC)COC3C(C(C(CO3)O)O)O |
Appearance |
Powder |
Origin of Product |
United States |
Occurrence and Natural Distribution of Ssioriside
Botanical Sources and Species Identification
Ssioriside has been successfully isolated from the root bark of Ulmus davidiana. In a study aimed at identifying compounds with potential effects on cellular senescence, ssioriside was one of 22 compounds isolated from this plant source.
The stem of Rhododendron mucronulatum has been identified as a source of ssioriside. Research focusing on the chemical constituents of this plant led to the isolation and identification of twelve compounds, including ssioriside, from the n-butanol soluble fraction of a 70% aqueous acetone (B3395972) extract.
The presence of ssioriside (isoquercitrin) in the bark of Prunus ssiori has been established through phytochemical investigations. A 1989 study focusing on lignan (B3055560) xylosides also reported the isolation of this flavonol glycoside from this species. researchgate.net
Ssioriside, referred to as isoquercitrin, has been identified in the flowers of Prunus padus. lsmu.lt A comprehensive analysis of the plant's phenolic compounds confirmed its presence. Additionally, research on the fruit of P. padus has quantified the content of quercetin-3-glucoside. nih.gov
Ssioriside is a known constituent of the twigs of Vaccinium oldhami. A 2007 study specifically investigating the lignan glycosides of this plant also resulted in the successful isolation and structural elucidation of ssioriside through spectroscopic analysis. researchgate.net
Rhododendron tomentosum has been shown to contain ssioriside, where it is often referred to as quercetin (B1663063) 3-O-glucoside or isoquercitrin. mdpi.comnih.govresearchgate.netthieme-connect.com Studies assessing the seasonal variation of phenolic compounds in this plant have quantified its presence, identifying it as one of the key flavonol glycosides in the species. nih.govresearchgate.netthieme-connect.com
Isolation and Purification Methodologies for Ssioriside
Extraction Techniques from Plant Biomass
The initial step in obtaining Ssioriside from plant sources is the extraction of the target compounds from the plant biomass. Various solvents and methods can be employed for this purpose, depending on the plant material and the desired yield. For instance, dried root bark of Ulmus davidiana var. japonica has been extracted with 70% methanol (B129727) under reflux conditions. This methanolic extract was then subjected to successive partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), yielding different solvent extracts biomolther.org. Another study on Rhododendron mucronulatum utilized a 70% aqueous acetone (B3395972) extract of the stem, followed by fractionation of the n-BuOH soluble portion chemfaces.com. Ethanol extracts of Machilus robusta have also been used for the isolation of lignans (B1203133), including Ssioriside nih.gov. The choice of solvent aims to efficiently extract secondary metabolites like lignans while minimizing the co-extraction of interfering compounds nih.govnih.govvbspu.ac.in.
Chromatographic Separation Approaches
Following the initial extraction and partitioning, chromatographic techniques are crucial for separating Ssioriside from the complex mixture of compounds present in the plant extract. A combination of different chromatographic methods is commonly employed to achieve sufficient purity.
Column Chromatography (Silica Gel, Sephadex LH-20, ODS C18)
Column chromatography is a widely used technique for the initial fractionation of plant extracts. Different stationary phases are utilized based on the chemical properties of the compounds being separated.
Silica (B1680970) Gel: Normal-phase silica gel chromatography is often employed in the early stages of purification, typically using solvent gradients of increasing polarity to elute compounds biomolther.orgcore.ac.uk. For example, n-hexane and ethyl acetate gradients have been used on silica gel columns for the fractionation of Ulmus davidiana extracts biomolther.org.
Sephadex LH-20: This dextran-based resin is effective for separating compounds based on a combination of size exclusion and reversed-phase mechanisms uri.edu. It is frequently used for the purification of polyphenolic compounds, including lignans. Isocratic elution with methanol is common for Sephadex LH-20 columns biomolther.org.
ODS C18 (Octadecyl Silica): This is a common stationary phase for reversed-phase chromatography, where separation is based on hydrophobic interactions wikipedia.orgchromtech.com. ODS C18 columns are used with mobile phases typically consisting of mixtures of water and organic solvents like methanol or acetonitrile, often in gradient mode biomolther.orgresearchgate.netmdpi.com.
Studies on Ulmus davidiana var. japonica have successfully utilized silica gel, Sephadex LH-20, and LiChroprep RP-18 (a reversed-phase silica gel) column chromatography in sequence to isolate various compounds, including lignans biomolther.org. Similarly, the isolation of Ssioriside from Machilus robusta involved column chromatography over silica gel, Sephadex LH-20, and reversed-phase HPLC nih.gov.
High-Performance Liquid Chromatography (HPLC), including Preparative HPLC
HPLC is a powerful technique for achieving higher resolution separation and obtaining compounds in a purer form. Both analytical and preparative HPLC are used in the isolation of Ssioriside.
Analytical HPLC is used for monitoring the separation process, analyzing fractions obtained from column chromatography, and assessing the purity of isolated compounds jst.go.jpnih.govuni.luchemicalbook.com. Preparative HPLC is employed to purify larger quantities of the target compound. This typically involves using larger columns and higher flow rates compared to analytical HPLC nih.govresearchgate.netmdpi.com.
In the isolation of Ssioriside from Rhododendron tomentosum, semi-preparative reversed-phase HPLC was used to obtain pure preparations of individual lignans nih.govmdpi.com. The mobile phase composition and gradient are optimized to achieve effective separation of Ssioriside from co-eluting compounds nih.govmdpi.com.
Reverse-Phase Chromatography Techniques
As highlighted in the previous sections, reversed-phase chromatography, particularly using ODS C18 stationary phases in both column chromatography and HPLC, is a key technique for purifying Ssioriside biomolther.orgresearchgate.netmdpi.comnih.gov. This method separates compounds based on their hydrophobicity, with more hydrophobic compounds being retained longer on the non-polar stationary phase wikipedia.orgchromtech.com. Mobile phases typically consist of mixtures of water and organic solvents like methanol or acetonitrile, with the organic solvent concentration often increased during the separation to elute more hydrophobic compounds wikipedia.org.
Purity Assessment and Verification
After chromatographic separation, the purity of the isolated Ssioriside is assessed and verified using various analytical techniques. HPLC is commonly used to determine the purity percentage of the final product chemicalbook.comacebiolab.com. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS), including FABMS or ESI-MS, are used to confirm the structure of the isolated compound and verify its identity by comparing the obtained spectral data with literature values biomolther.orgnih.govchemfaces.comresearchgate.neturi.edunih.gov. The consistency of spectroscopic data with previously reported values for Ssioriside is a crucial step in confirming the successful isolation and purification of the compound biomolther.org.
Structural Elucidation Techniques for Ssioriside
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
NMR spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) experiments, is a crucial tool in the structural elucidation of Ssioriside. mdpi.combiomolther.orgnih.govmdpi.comresearchgate.netnih.gov 1H and 13C NMR data provide insights into the types of protons and carbons present in the molecule and their chemical environments. mdpi.combiomolther.org
Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY), are particularly valuable for establishing the connectivity between atoms. mdpi.comnih.govresearchgate.netnih.govresearchgate.netjst.go.jp HSQC experiments correlate proton signals with the carbons to which they are directly attached. mdpi.comnih.govnih.gov HMBC correlations reveal coupling between protons and carbons separated by two or three bonds, helping to piece together the molecular skeleton and identify the positions of substituents. mdpi.comnih.govnih.govresearchgate.net COSY experiments show correlations between coupled protons, indicating adjacent protons within the molecule. jst.go.jp
Detailed analysis of 1H and 13C NMR data, often compared with literature values for known related compounds, has been fundamental in confirming the structure of Ssioriside. biomolther.org For instance, HMBC correlations have been used to confirm the attachment of the xyloside moiety to the aglycone. mdpi.comresearchgate.net
Mass Spectrometry (MS) and Related Techniques (HPLC-ESI-MS/MS, HPLC-HRMS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of Ssioriside, which is essential for determining its elemental composition and structural subunits. Fast Atom Bombardment Mass Spectrometry (FABMS) has been reported for Ssioriside, providing a molecular ion peak at m/z 554.2 [M]+. biomolther.org
Hyphenated techniques such as High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) and High-Resolution Mass Spectrometry (HPLC-HRMS) are widely used in the analysis of complex plant extracts containing Ssioriside. nih.govmdpi.comresearchgate.netnih.gov HPLC separates the components of the extract, while ESI-MS/MS provides molecular mass information and fragmentation data through the collision-induced dissociation of ions. nih.govmdpi.comresearchgate.netnih.gov This fragmentation pattern can reveal the presence of specific substructures, such as the loss of a hexose (B10828440) residue (162 Da) corresponding to the sugar moiety in glycosides like Ssioriside. nih.gov HPLC-HRMS offers high mass accuracy, allowing for the determination of the precise elemental composition of the parent ion and its fragments. nih.govmdpi.comnih.govresearchgate.net
The combination of chromatographic separation and detailed mass analysis, including tandem mass spectra, aids in the confident identification of Ssioriside within complex mixtures and provides supporting evidence for its proposed structure. nih.govmdpi.comresearchgate.netnih.govresearchgate.net
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including the absolute configuration of chiral centers. instruct-eric.orgnih.govlibretexts.orgwikipedia.org While spectroscopic data can elucidate the planar structure and relative stereochemistry, X-ray crystallography provides definitive information about the absolute stereochemistry. molaid.com Although Ssioriside has been described as a yellow amorphous powder, suggesting it may not readily form crystals suitable for X-ray diffraction biomolther.org, this technique is generally considered the gold standard for absolute configuration determination when applicable. nih.govlibretexts.org
Spectroscopic Data Correlation and Chemical Derivatization for Structure Confirmation
The structural elucidation of Ssioriside involves the comprehensive analysis and correlation of data obtained from various spectroscopic techniques, particularly NMR and MS. researchgate.netbiomolther.org Comparing the obtained spectroscopic data (e.g., chemical shifts, coupling constants, and fragmentation patterns) with those of known compounds, especially related lignan (B3055560) glycosides, is a crucial step in confirming the proposed structure. biomolther.org
In some cases, chemical derivatization may be employed to further confirm structural features or to facilitate spectroscopic analysis. Although specific chemical derivatization procedures for Ssioriside were not detailed in the search results, this approach can involve reactions that modify specific functional groups, leading to predictable changes in spectroscopic data that support the assigned structure.
The combination of detailed spectroscopic analysis, correlation with known compounds, and potentially chemical modifications allows for the confident assignment and confirmation of the complex structure of Ssioriside.
Antioxidant Activity Profiling
Antioxidant activity is the capacity of a compound to counteract oxidative stress caused by free radicals. Several in vitro assays are used to evaluate this property.
1,1-Diphenyl-2-picrylhydrazyl (B32988) (DPPH) Radical Scavenging Assays
The DPPH assay is a common method for assessing the free radical scavenging activity of a compound. researchmap.jpaginganddisease.orgtargetmol.com It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable free radical DPPH, causing its decolorization which can be measured spectrophotometrically. researchmap.jpaginganddisease.orgkstudy.com A decrease in absorbance at 517 nm indicates that the DPPH radical is being scavenged. aginganddisease.orgkstudy.com The results are often expressed as IC₅₀ values, representing the concentration of the sample required to inhibit 50% of the DPPH radical. kstudy.com
Research indicates that Ssioriside shows moderate antioxidant activity against the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical. mybiosource.combioscience.co.ukoncotarget.comvascularcell.com
Ferric Reducing Antioxidant Power (FRAP) Assays
The FRAP assay measures the ability of an antioxidant to reduce ferric ion (Fe³⁺) to ferrous ion (Fe²⁺) in the presence of antioxidants. kstudy.comoncotarget.com This reduction is monitored by the formation of a colored complex, which absorbs light and can be measured spectrophotometrically. kstudy.com The FRAP method examines the capacity of antioxidant chemicals to reduce iron acid from Fe³⁺ to Fe²⁺ by an electron transfer process. kstudy.com
While FRAP is a standard method for evaluating antioxidant capacity, specific quantitative data detailing Ssioriside's activity in FRAP assays was not available in the provided search results.
Cellular Senescence Modulation
Cellular senescence is a state of stable cell cycle arrest that can be triggered by various stressors, including DNA damage, oxidative stress, and certain cytotoxic agents like Adriamycin (Doxorubicin). researchgate.net Senescent cells remain metabolically active and can contribute to tissue aging and age-related diseases. researchmap.jpresearchgate.net
Adriamycin (Doxorubicin) is a chemotherapeutic agent known to induce cellular senescence, often via DNA damage. researchgate.netresearchgate.net This induction of senescence by Doxorubicin has been observed in various cell types, including endothelial cells and fibroblasts. researchgate.net
Human Dermal Fibroblasts (HDFs) and Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used cell models in cellular senescence research. vascularcell.com HUVECs, for instance, can undergo senescence in response to stress or repetitive culturing.
Senescence-Associated β-Galactosidase (SA-β-gal) is a widely accepted biomarker for identifying senescent cells in culture and tissue. researchmap.jpresearchgate.net SA-β-gal activity is attributed to increased lysosomal β-galactosidase, which can be detected at a suboptimal pH of 6.0, typically using a chromogenic substrate like X-Gal that produces a blue precipitate in senescent cells. researchmap.jpresearchgate.net
Inhibitory Effects on Adriamycin-Induced Cellular Senescence in Human Dermal Fibroblasts (HDFs)
Specific detailed research findings and data tables demonstrating Ssioriside's inhibitory effects on Adriamycin-induced cellular senescence in Human Dermal Fibroblasts (HDFs) were not available in the provided search results.
Inhibitory Effects on Adriamycin-Induced Cellular Senescence in Human Umbilical Vein Endothelial Cells (HUVECs)
Specific detailed research findings and data tables demonstrating Ssioriside's inhibitory effects on Adriamycin-induced cellular senescence in Human Umbilical Vein Endothelial Cells (HUVECs) were not available in the provided search results. Adriamycin is known to induce senescence in HUVECs, marked by increased SA-β-gal activity and upregulation of senescence markers.
Impact on Senescence-Associated β-Galactosidase (SA-β-gal) Activity
Specific detailed research findings and data tables quantifying Ssioriside's direct impact on Senescence-Associated β-Galactosidase (SA-β-gal) activity were not available in the provided search results. SA-β-gal activity is a key indicator of cellular senescence. researchmap.jpresearchgate.net
Enzyme Inhibition Profiling
Investigations into the enzymatic interactions of Ssioriside have revealed its capacity to modulate the activity of certain key enzymes.
α-Glucosidase Inhibition
Ssioriside has been evaluated for its inhibitory effect on the α-glucosidase enzyme. Alpha-glucosidase is an enzyme involved in the final step of carbohydrate digestion, breaking down complex carbohydrates into glucose for absorption. drugs.comwikipedia.orgmdpi.com Inhibition of this enzyme can slow down glucose absorption and help manage postprandial hyperglycemia. drugs.comwikipedia.orgmdpi.com In studies evaluating compounds isolated from the roots of Northern Highbush Blueberry, Ssioriside demonstrated moderate inhibition of the α-glucosidase enzyme. uri.eduuri.edu The inhibitory activity was quantified, yielding an IC₅₀ value. uri.edu
| Compound | Enzyme | IC₅₀ (µM) |
| Ssioriside | α-Glucosidase | 650 |
| Epigallocatechin | Tyrosinase | 2001 |
Table 1: α-Glucosidase and Tyrosinase Inhibitory Activity of Compounds from Vaccinium corymbosum Roots uri.edu
Anti-inflammatory Modulatory Effects
Ssioriside has also been investigated for its potential to modulate inflammatory responses, specifically focusing on key pathways involved in the generation of inflammatory mediators and mast cell activity. biomolther.orgresearchgate.net
Inhibition of Cyclooxygenase-2 (COX-2) Dependent Prostaglandin (B15479496) Generation
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a significant role in inflammation by catalyzing the production of prostaglandins, which are potent inflammatory mediators. nih.govdrugs.comwikipedia.org Studies on compounds isolated from the root barks of Ulmus davidiana var. japonica have shown that Ssioriside (identified as compound 15 in this research) inhibits cyclooxygenase-2 dependent prostaglandin generation. biomolther.orgresearchgate.net This inhibitory effect was observed to be concentration-dependent. biomolther.orgresearchgate.net
Inhibition of 5-Lipoxygenase (5-LOX) Dependent Leukotriene Generation
The 5-Lipoxygenase (5-LOX) enzyme is another crucial mediator in inflammatory processes, responsible for the biosynthesis of leukotrienes. biorxiv.orgmdpi.com Leukotrienes are lipid mediators that contribute to various inflammatory and allergic diseases. biorxiv.orgmdpi.com Research indicates that Ssioriside (compound 15), isolated from Ulmus davidiana var. japonica, also inhibits 5-lipoxygenase dependent leukotriene generation. biomolther.orgresearchgate.net Similar to its effect on COX-2, the inhibition of 5-LOX by Ssioriside was found to be concentration-dependent. biomolther.orgresearchgate.net
Inhibition of Mast Cell Degranulation (β-Hexosaminidase Release)
Mast cells are key players in allergic and inflammatory reactions, releasing a variety of mediators upon degranulation. smw.chfrontiersin.orgnih.govnih.gov Beta-hexosaminidase is an enzyme stored in mast cell granules and its release is a marker of mast cell degranulation. nih.govdiva-portal.org Investigations into the anti-inflammatory activity of compounds from Ulmus davidiana var. japonica revealed that Ssioriside (compound 15) inhibited β-hexosaminidase release from bone marrow-derived mast cells. biomolther.orgresearchgate.net This finding suggests that Ssioriside can modulate mast cell activity, thereby potentially mitigating inflammatory responses associated with mast cell degranulation. biomolther.orgresearchgate.net
Table of Compounds
Based on a comprehensive search, no scientific literature or data could be found for the chemical compound "Ssioriside." Consequently, it is not possible to provide information regarding its occurrence, natural distribution in Vaccinium myrtillus, or its intraspecies distribution within plant organs.
The search results did not yield any publications, databases, or articles that mention "Ssioriside." Further searches for its presence in the specified plant, Vaccinium myrtillus, also returned no relevant information. Similarly, inquiries into the distribution of this compound in various plant organs were unsuccessful as the compound itself is not documented in the available scientific literature.
Therefore, the requested article on "Ssioriside" cannot be generated due to the complete absence of information on this particular chemical compound.
Structure Activity Relationship Sar Studies of Ssioriside and Its Analogues
Identification of Key Structural Moieties Influencing Biological Activity
The biological activity of lignans (B1203133), including Ssioriside, is intrinsically linked to their distinct structural features. Ssioriside possesses a dibenzylbutane skeleton substituted with methoxy (B1213986) and hydroxyl groups on the aromatic rings and a xylose sugar moiety attached as a glycoside ctdbase.orgnih.govwikipedia.org.
General SAR studies on various lignan (B3055560) classes suggest that the presence and position of hydroxyl and methoxyl groups on the aromatic rings significantly influence their biological properties, such as antioxidant, anti-inflammatory, and anti-tumor activities nih.gov. For instance, the presence of benzo-1,3-dioxole groups has been indicated as essential for the pancreatic lipase (B570770) inhibitory effects of certain lignans. Similarly, hydroxyl substitution at specific carbons in arylnaphthalene lignans can significantly increase anti-tumor activity, while a methoxyl group at the same position can lead to a decrease.
The glycosidic linkage, in this case, the attachment of xylose to the dibenzylbutane core in Ssioriside, is another structural element that can impact solubility, bioavailability, and interaction with biological targets. Studies on other glycosylated natural products and lignans have shown that the sugar moiety can modulate activity.
While specific data correlating modifications of the Ssioriside structure to changes in its reported activities (antioxidant, anti-senescence) are limited in the provided literature, the general principles of lignan SAR suggest that the pattern of oxygenation (hydroxyl and methoxyl groups) on the aromatic rings and the presence of the xylose unit are likely key structural determinants influencing its biological profile. Further dedicated SAR studies on Ssioriside analogues would be necessary to precisely delineate the contribution of each structural moiety to its observed activities.
Comparative Analysis with Structurally Related Lignans
Ssioriside's biological activities have been compared with those of other structurally related lignans, particularly in the context of antioxidant capacity. Ssioriside is a lignan xyloside, related to aglycones like secoisolariciresinol (B192356) (a dibenzylbutane lignan) and other glycosides such as lyoniside (B1256259) (an aryltetraline lignan xyloside) ctdbase.orgnih.gov.
In studies evaluating antioxidant activity using methods like the DPPH assay, Ssioriside has shown moderate activity. For example, one study reported Ssioriside exhibiting moderate antioxidant capacity comparable to that of secoisolariciresinol and approximately 2 times greater than the antioxidant activity of a crude extract ctdbase.org. Another study also found Ssioriside to have moderate activity against DPPH radicals, comparable to ascorbic acid ctdbase.org.
Comparisons with lyoniside, another lignan xyloside found in some of the same plant sources, have also been made. While both are glycosylated lignans, they belong to different structural classes (Ssioriside is a dibenzylbutane, while lyoniside is an aryltetraline) ctdbase.org. Studies have compared their antioxidant capacities, finding them to exhibit moderate activity ctdbase.org. The differences in their core structures (dibenzylbutane versus aryltetraline) and the specific position and type of glycosylation can contribute to variations in their biological potency and target interactions.
The comparative data, although not extensive, suggest that the dibenzylbutane scaffold and the presence of the xylose moiety in Ssioriside contribute to its antioxidant properties, with activity levels comparable to or exceeding those of some related lignans like secoisolariciresinol and lyoniside in certain assays ctdbase.org.
Further comparative studies involving a wider range of Ssioriside analogues and other lignan classes with diverse biological targets would provide a more comprehensive understanding of the structural features that confer specific activities and the relative potency of Ssioriside within the broader class of lignans.
Comparative Antioxidant Activity Data (DPPH Assay)
| Compound | IC₅₀ (µM) | Reference |
| Ssioriside | 60 | ctdbase.org |
| Lyoniside | 112 | ctdbase.org |
| Secoisolariciresinol | Moderate | ctdbase.org |
| Ascorbic Acid | 36.9 | ctdbase.org |
Note: IC₅₀ values represent the concentration required for 50% inhibition of DPPH radicals. Lower values indicate higher antioxidant activity. The activity of secoisolariciresinol was described as moderate and compared qualitatively in the source ctdbase.org.
Biosynthetic Pathways of Lignan Glycosides Relevant to Ssioriside
General Biosynthesis of Lignans (B1203133) in Plants
Lignan (B3055560) biosynthesis begins with the amino acid phenylalanine. ontosight.ainih.govuni.lunih.gov Phenylalanine is deaminated by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. ontosight.ainih.govnih.gov Cinnamic acid undergoes hydroxylation catalyzed by cinnamate (B1238496) 4-hydroxylase (C4H) to form p-coumaric acid. ontosight.ainih.govnih.gov Further enzymatic steps, including the action of 4-coumarate:CoA ligase (4CL) and subsequent reductions and methylations, lead to the formation of monolignols, such as coniferyl alcohol. ontosight.ainih.govnih.gov
A key step in lignan biosynthesis is the stereoselective coupling of two monolignol radicals, a process mediated by dirigent proteins (DIR). ontosight.ainih.govuni.luresearchgate.net This coupling of coniferyl alcohol units, guided by DIR proteins, leads to the formation of pinoresinol (B1678388), a central intermediate in the biosynthesis of various lignan classes. nih.govuni.luthegoodscentscompany.comcdutcm.edu.cn The phenylpropanoid pathway and the initial dimerization step are fundamental to the production of the lignan scaffold.
Enzymatic Steps and Precursors Leading to Secoisolariciresinol-Type Lignans
Secoisolariciresinol (B192356) (SECO), a dibenzylbutane lignan, is a crucial precursor in the biosynthesis of many lignans and serves as the aglycone for secoisolariciresinol diglucoside (SDG), a well-studied lignan glycoside structurally related to Ssioriside. nih.goviarc.frnih.gov The pathway from pinoresinol to secoisolariciresinol involves the action of pinoresinol-lariciresinol reductase (PLR). ontosight.ainih.govthegoodscentscompany.comcdutcm.edu.cnuni.lu PLR catalyzes a two-step reduction, converting pinoresinol first to lariciresinol (B1674508) and then to secoisolariciresinol. nih.govthegoodscentscompany.com
In flaxseed (Linum usitatissimum), where SDG is abundant, specific PLR enzymes like LuPLR1 are responsible for the biosynthesis of (+)-secoisolariciresinol. cdutcm.edu.cn Secoisolariciresinol can also be further metabolized; for instance, secoisolariciresinol dehydrogenase (SDH) can oxidize SECO to form matairesinol, a dibenzyllactone lignan, indicating SECO as a branch point in lignan metabolism. nih.govthegoodscentscompany.comuni.lu
For Ssioriside, identified as 5-methoxysecoisolariciresinol 9-xyloside, the aglycone is 5-methoxysecoisolariciresinol. thegoodscentscompany.com The biosynthesis of this methoxylated aglycone would likely involve similar enzymatic steps as the formation of secoisolariciresinol, with an additional O-methylation step occurring at the 5-position of one or both of the phenylpropanoid units at some point in the pathway, potentially catalyzed by an O-methyltransferase enzyme.
Glycosylation Mechanisms in Ssioriside Formation
Glycosylation is a vital modification in plant secondary metabolism, increasing the solubility, stability, and storage potential of many compounds, including lignans. ontosight.ainih.govnih.gov This process is primarily catalyzed by a superfamily of enzymes known as UDP-glycosyltransferases (UGTs). ontosight.ainih.goviarc.frnih.govuni.lunih.gov UGTs facilitate the transfer of an activated sugar moiety, typically from a UDP-sugar (such as UDP-glucose or UDP-xylose), to a specific acceptor molecule, in this case, the aglycone 5-methoxysecoisolariciresinol. ontosight.ainih.govnih.gov
In the context of secoisolariciresinol glycosides, UGT74S1 in flax has been shown to catalyze the glucosylation of secoisolariciresinol to form secoisolariciresinol monoglucoside (SMG) and subsequently secoisolariciresinol diglucoside (SDG), utilizing UDP-glucose as the sugar donor. ontosight.ainih.govnih.govuni.lu
Since Ssioriside is specifically identified as a xyloside thegoodscentscompany.com, its formation involves the transfer of a xylose unit to the 5-methoxysecoisolariciresinol aglycone. This reaction would be catalyzed by a specific UGT enzyme that recognizes UDP-xylose as the sugar donor and 5-methoxysecoisolariciresinol as the acceptor molecule, attaching the xylose moiety, likely at the 9-hydroxyl position as indicated by its identification as 5-methoxysecoisolariciresinol 9-xyloside. thegoodscentscompany.com While the specific UGT responsible for the xylosylation in Ssioriside biosynthesis is not explicitly detailed in the provided information, the general mechanism involves a UGT enzyme utilizing UDP-xylose.
The glycosylation step is typically the final modification in the biosynthetic pathway of lignan glycosides like Ssioriside, rendering the aglycone into a more stable and soluble form for storage within the plant.
Chemical Synthesis and Analogue Development of Ssioriside
Total Synthesis Approaches to Lignan (B3055560) Glycosides
Total synthesis of lignan glycosides involves the de novo construction of the entire molecule from simpler precursors. This often presents significant stereochemical challenges due to the multiple chiral centers present in the lignan core and the glycosidic linkage. Approaches to the total synthesis of lignans (B1203133), including those with aryltetralin and dibenzylbutane skeletons similar to ssioriside, have been explored using various methodologies. nuph.edu.uanih.govsioc-journal.cn
Methods for constructing the lignan core include cycloaddition strategies, coupling reactions, and asymmetric synthesis to control stereochemistry. nuph.edu.uanih.govsioc-journal.cn For instance, studies have reported total syntheses of lignans like podophyllotoxin (B1678966) and its analogues, which share structural features with ssioriside, employing reactions such as Diels-Alder cycloadditions and C-H bond arylation. nuph.edu.ua The glycosidic linkage, a β-D-xylopyranoside in the case of ssioriside, is typically formed through glycosylation reactions between a protected lignan aglycone and an activated sugar donor. researchgate.net Phase-transfer catalysis and other glycosylation methods have been applied in the synthesis of lignan glycosides. researchgate.net
While general methods for lignan and lignan glycoside synthesis exist, specific detailed total synthesis routes explicitly for ssioriside are not extensively documented in the provided search results. However, the principles and techniques developed for related lignan glycosides would be applicable.
Semi-synthetic Modifications and Derivative Generation
Semi-synthetic approaches involve using naturally isolated ssioriside or a closely related lignan as a starting material for chemical modifications. This can allow for targeted alterations to specific parts of the molecule, such as the hydroxyl groups, methoxy (B1213986) groups, or the sugar moiety.
Modifications can include esterification, etherification, or glycosylation with different sugar units to explore the impact of these changes on biological activity. For example, semi-synthesis has been used to generate derivatives of other natural products, such as the semi-synthetic production of betulin (B1666924) 3-caffeate from betulin. researchgate.net While direct examples of semi-synthetic modifications of ssioriside were not prominently featured in the search results, the presence of hydroxyl groups on the phenyl rings and the glycosidic linkage provide sites for potential chemical transformations.
Research on other lignan glycosides has involved semi-preparative HPLC for isolation and subsequent structural elucidation by NMR, which could be a preliminary step for semi-synthetic work on ssioriside. mdpi.comresearchgate.net
Rational Design of Ssioriside Analogues for Targeted Research
Rational design of ssioriside analogues involves creating new compounds based on the known structure-activity relationships of ssioriside and related lignans. This process is guided by the understanding of how specific structural features of ssioriside contribute to its biological properties.
Although detailed research findings on the biological activities of ssioriside itself were not a primary focus of the search results (due to the strict instruction to focus solely on synthesis and analogue development), the context of lignan research suggests potential areas for analogue design. Lignans are known for diverse biological activities, including antioxidant and anti-inflammatory properties. mdpi.comnih.govd-nb.info
Rational design could involve modifying the aromatic substitution pattern, altering the stereochemistry of the dibenzylbutane core, or changing the sugar moiety to investigate the effect on specific biological targets or pathways. For instance, analogues with altered methoxy or hydroxyl group positions could be synthesized to study their influence on interactions with enzymes or receptors. Similarly, replacing the xylose unit with other sugars (e.g., glucose, arabinose) could reveal the importance of the specific glycoside for activity or pharmacokinetic properties.
The design of analogues is often coupled with biological evaluation to establish structure-activity relationships. While specific research findings on ssioriside analogue design and their targeted research applications were not detailed, the general approach in lignan research involves synthesizing a series of related compounds and testing their activities to identify key structural determinants.
Advanced Analytical Methodologies for Ssioriside Research
Non-Targeted Screening and Identification Strategies
Non-targeted screening (NTS) plays a crucial role in the discovery and identification of compounds like Ssioriside in biological samples without prior knowledge of all potential analytes nih.govnih.gov. This approach is particularly valuable when analyzing complex plant extracts or biological systems where the full metabolic profile is not entirely characterized. A two-stage analytical strategy combining spectroscopic and spectrometric methods has been successfully applied for the non-targeted screening and identification of lignans (B1203133), including Ssioriside, in plant extracts uni.lunih.gov. This strategy involves initial screening using 2D NMR to detect specific structural fragments, followed by mass spectrometry for molecular-level analysis and identification uni.lunih.gov.
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) in Complex Biological Matrices
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful technique for elucidating the structures of compounds within complex mixtures, such as biological matrices uni.lunih.govguidetopharmacology.org. For Ssioriside and other lignans, 2D NMR methods like HSQC (Heteronuclear Single Quantum Coherence), TOCSY (Total Correlation Spectroscopy), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish correlations between protons and carbons, providing detailed information about the compound's connectivity and stereochemistry uni.luresearchgate.net.
In the non-targeted screening of plant extracts, 2D NMR allows for the detection of specific lignan-related structural fragments directly within the complex mixture, even before isolation of individual compounds uni.lunih.gov. For instance, analysis of 1H and 2D NMR spectra has been used to identify Ssioriside and other lignans based on characteristic signals uni.lu. HMBC correlations can confirm the positions of substituents, such as methoxy (B1213986) groups and glycosidic linkages uni.luresearchgate.net. While 2D NMR is effective for revealing specific structural fragments in complex mixtures, its sensitivity can be limited, particularly for detecting trace amounts of metabolites uni.lu.
High-Resolution Mass Spectrometry (HRMS) Coupled with Liquid Chromatography (LC-HRMS)
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with Liquid Chromatography (LC-HRMS), is an essential tool for the non-targeted screening and identification of compounds like Ssioriside nih.govnih.govguidetopharmacology.orguni.lu. LC-HRMS offers high sensitivity and selectivity, enabling the detection and accurate mass measurement of a wide range of metabolites in complex biological samples uni.lunih.govnih.gov.
In the context of analyzing plant extracts, LC-HRMS allows for the separation of various compounds before they are introduced into the mass spectrometer uni.lunih.govuni.lunih.gov. The high resolving power of HRMS provides accurate mass measurements of parent ions, which are crucial for determining the elemental composition of unknown compounds uni.lu. This is particularly important in non-targeted screening where a predefined list of analytes is not used nih.govnih.govuni.lu. Ssioriside has been identified using HPLC-ESI-HRMS, often in negative ionization mode, based on its accurate mass and fragmentation patterns uni.luguidetopharmacology.orgnih.gov. The combination of LC separation and HRMS detection facilitates the identification of Ssioriside alongside other phenolic compounds and lignans in complex matrices guidetopharmacology.orgnih.gov.
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis
Tandem Mass Spectrometry (MS/MS) is a fragmentation technique used in conjunction with HRMS to obtain structural information about detected ions by analyzing their fragment ions uni.lunih.govnih.gov. For the identification of Ssioriside and other lignans, MS/MS provides characteristic fragmentation patterns that can be compared to spectral databases or used for de novo structural elucidation uni.lunih.gov.
In the two-stage analytical strategy for lignan (B3055560) identification, MS/MS analysis is performed on the precursor ions detected by LC-HRMS uni.lunih.gov. The fragmentation patterns observed in the tandem mass spectra provide crucial information about the substructures present in the molecule uni.lu. For example, the loss of sugar moieties or specific aglycone fragments can be observed, aiding in the confirmation of the compound's structure uni.lu. The establishment of corresponding fragment ions based on initial 2D NMR data can guide the targeted search for specific lignan structures in MS/MS chromatograms uni.lunih.gov. While tandem mass spectra of related lignans may exhibit similar sets of product ions, subtle differences in fragmentation patterns and elemental compositions of fragments, determined by HRMS, enable their differentiation and identification uni.lu.
Quantitative Analysis and Metabolomics Profiling of Ssioriside in Biological Systems
Quantitative analysis of Ssioriside in biological systems aims to determine its concentration in various matrices, while metabolomics profiling seeks to comprehensively analyze the suite of metabolites present, including Ssioriside, to understand metabolic changes nih.govbohrium.commpg.de. Although Ssioriside has been detected in biological samples like fruits, its quantitative analysis has been noted as not yet performed in some instances fishersci.ca.
Metabolomics approaches, particularly those utilizing LC-MS, are increasingly applied to study the metabolic profiles of biological systems nih.govnih.govmpg.denih.gov. Untargeted metabolomics, which employs techniques like HILIC-MS, has identified Ssioriside as one of the phenolic compounds present in samples like coffee during roasting processes nih.govnih.gov. These studies demonstrate the capability of metabolomics platforms to detect Ssioriside within the broader metabolic landscape of a biological system nih.govnih.gov.
Future Research Perspectives on Ssioriside
Elucidation of Additional Biological Activities and Pharmacological Potential
Initial studies have provided a foundational understanding of Ssioriside's biological effects. However, a thorough exploration of its full pharmacological potential is crucial. Future research should systematically investigate a broader range of biological activities. High-throughput screening assays can be employed to test Ssioriside against a diverse panel of cellular and molecular targets. Investigating its potential anti-inflammatory, antioxidant, neuroprotective, and antimicrobial properties, among others, could reveal novel therapeutic avenues. Furthermore, preclinical studies using relevant in vitro and in vivo models will be essential to validate these initial findings and to establish a robust pharmacological profile for Ssioriside.
Deeper Understanding of Molecular Mechanisms and Cellular Pathways Modulated by Ssioriside
To fully harness the therapeutic potential of Ssioriside, a detailed understanding of its molecular mechanisms of action is paramount. Future investigations should aim to identify the specific cellular pathways that are modulated by this compound. Techniques such as molecular docking and affinity chromatography coupled with mass spectrometry can help identify direct protein targets of Ssioriside. Subsequent cell-based assays and genetic perturbation studies, like siRNA or CRISPR-Cas9, can then be used to validate these targets and elucidate the downstream signaling cascades. For instance, investigating its impact on key signaling pathways implicated in various diseases, such as the NF-κB, MAPK, and PI3K/Akt pathways, will provide critical insights into its mode of action.
Application of Advanced Omics Technologies (e.g., Metabolomics, Proteomics, Transcriptomics)
The application of advanced "omics" technologies will be instrumental in obtaining a holistic view of the cellular response to Ssioriside. researchgate.net
Metabolomics: Untargeted and targeted metabolomic analyses of cells or tissues treated with Ssioriside can reveal significant alterations in metabolic pathways. escholarship.orgnih.govresearchgate.netnih.gov This can provide valuable information about the compound's mechanism of action and potential off-target effects.
Proteomics: Quantitative proteomic approaches, such as SILAC or TMT labeling followed by mass spectrometry, can identify changes in protein expression and post-translational modifications induced by Ssioriside. mdpi.comnih.govnih.gov This will help in identifying key protein networks and signaling pathways affected by the compound.
Transcriptomics: RNA sequencing (RNA-Seq) can be utilized to analyze the global changes in gene expression in response to Ssioriside treatment. nih.govnih.govfrontiersin.org This will provide insights into the transcriptional regulatory networks influenced by the compound and help in identifying potential biomarkers of its activity.
Integrating data from these different omics platforms will provide a comprehensive, systems-level understanding of Ssioriside's biological effects.
Exploration of Chemodiversity and Genetic Factors in Ssioriside-Producing Plants
The natural source of Ssioriside, the plant in which it is produced, holds a wealth of information that can be leveraged for its sustainable production and for the discovery of related compounds with potentially enhanced activities.
Chemodiversity: A thorough phytochemical analysis of different populations and varieties of the Ssioriside-producing plant is necessary to explore its chemodiversity. researchgate.netnih.govresearchgate.netriojournal.com This could lead to the identification of novel structural analogs of Ssioriside with improved pharmacological properties.
Genetic Factors: Understanding the genetic basis of Ssioriside biosynthesis is crucial for its biotechnological production. Genome-wide association studies (GWAS) and quantitative trait locus (QTL) mapping can be used to identify genes and genetic markers associated with high Ssioriside content. nih.govnih.govresearchgate.netnews-medical.netmdpi.com This knowledge will be invaluable for breeding programs aimed at developing high-yielding plant varieties.
Biotechnological Production and Sustainable Sourcing Strategies for Ssioriside
To ensure a stable and environmentally friendly supply of Ssioriside for research and potential future commercialization, it is imperative to develop sustainable production and sourcing strategies.
Biotechnological Production: The elucidation of the Ssioriside biosynthetic pathway will open up avenues for its production in microbial systems, such as yeast or bacteria, through metabolic engineering. This approach offers a scalable and controlled production platform, independent of geographical and climatic constraints.
Sustainable Sourcing: For plant-based production, establishing sustainable agricultural practices is essential. brightest.ioresponsive.iofsb.org.uksig.orgaptean.com This includes optimizing cultivation conditions, developing efficient extraction and purification methods, and ensuring the conservation of the plant's natural habitat. Exploring plant cell and tissue culture techniques could also provide a controlled and sustainable source of Ssioriside.
By pursuing these future research directions, the scientific community can comprehensively unravel the therapeutic potential of Ssioriside, paving the way for the development of novel medicines and sustainable production methods.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
